molecular formula C21H19ClN6O B2810126 N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide CAS No. 890943-91-6

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

Cat. No.: B2810126
CAS No.: 890943-91-6
M. Wt: 406.87
InChI Key: CKGDTGDAEWXFFD-UHFFFAOYSA-N
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Description

“N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates .

Scientific Research Applications

Synthetic and Medicinal Aspects

Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery Pyrazolo[3,4-d]pyrimidine scaffolds have been recognized as privileged heterocycles in drug discovery due to their broad range of medicinal properties. These properties include anticancer, anti-infectious, anti-inflammatory activities, and roles as CNS agents and CRF1 antagonists. The structure-activity relationship (SAR) studies of these scaffolds have been a major focus in medicinal chemistry, leading to the development of numerous lead compounds for various disease targets. Despite significant advancements, there remains a vast potential for medicinal chemists to exploit this scaffold in developing new drug candidates (Cherukupalli et al., 2017).

Catalysis and Synthesis

Importance of Hybrid Catalysts Hybrid catalysts have been found essential in synthesizing pyrazolo[3,4-d]pyrimidine derivatives. These catalysts facilitate the formation of complex molecules through multi-component reactions, which are atom economical, beneficial, straightforward, and eco-friendly. The review on the application of hybrid catalysts in the synthesis of these scaffolds demonstrates the broad applicability and recent advancements in creating lead molecules for pharmaceutical industries (Parmar et al., 2023).

Biological Activities

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidines have shown significant medicinal importance across various disease conditions due to their structural resemblance to purines. They have been explored for their adenosine antagonistic properties, among others. Studies have revealed their significant role in addressing central nervous system disorders, cardiovascular diseases, cancer, and inflammation. These findings highlight the comprehensive biochemical and biophysical properties that foreground their medicinal significance (Chauhan & Kumar, 2013).

Future Directions

The compound is part of ongoing research into novel CDK2 inhibitors for cancer treatment . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds . Further investigations are likely to focus on these promising results.

Properties

IUPAC Name

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O/c1-14-7-9-16(11-18(14)22)28-21-17(12-25-28)20(23-13-24-21)27-26-19(29)10-8-15-5-3-2-4-6-15/h2-7,9,11-13H,8,10H2,1H3,(H,26,29)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGDTGDAEWXFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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